![molecular formula C19H16N4O5 B3009384 Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate CAS No. 1207032-88-9](/img/structure/B3009384.png)
Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate
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Overview
Description
“Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate” is a complex organic compound. It contains a phenyl group, an oxadiazole ring, and a benzoate ester group . The compound is likely to have interesting chemical and biological properties due to the presence of these functional groups .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of the oxadiazole ring and the attachment of the phenyl and benzoate groups . The yield of the synthesis process can vary, but it is typically optimized to improve efficiency .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxadiazole ring, a phenyl group, and a benzoate ester group . The oxadiazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms . The benzoate ester group is a common functional group in organic chemistry, known for its reactivity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the functional groups present in its structure. The oxadiazole ring, for example, is known for its reactivity with various electrophiles and nucleophiles . The benzoate ester group could undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the oxadiazole ring could contribute to its stability and reactivity . The compound’s solubility would be influenced by the polar groups in its structure .Scientific Research Applications
- The synthesis of pyrrole-3-carboxylic acid amides, such as Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate, is of significant interest due to their central role in successful drugs like Atorvastatin and Sunitinib. These compounds exhibit potential therapeutic effects, making them valuable targets for drug discovery .
- Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, including Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate, have shown bioactivity against malaria and HIV-1 protease. Researchers have explored various synthetic approaches to access these compounds .
- Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate derivatives have been investigated as potential agonists for PPARδ/β receptors. These receptors play a crucial role in lipid metabolism and inflammation, making them relevant in metabolic disorders and cardiovascular diseases .
- In vivo toxicity evaluations in mice have indicated that Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate is non-toxic at a concentration of 100 mg/kg. Such studies are essential for assessing safety profiles of novel compounds .
- Researchers have explored microwave-assisted synthetic strategies for Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate and related compounds. These methods offer advantages such as shorter reaction times, high yields, and simplified purification .
- The structural motif of Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate resembles indole-3-acetic acid, a plant hormone. While not directly related, this similarity highlights the diverse applications of indole derivatives in plant biology and agriculture .
Medicinal Chemistry and Drug Development
Antimalarial and Antiviral Research
Agonists for Peroxisome Proliferator-Activated Receptors (PPARs)
Toxicity Studies
Microwave-Assisted Synthesis
Plant Hormone Analogues
Future Directions
properties
IUPAC Name |
methyl 4-[[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-27-19(26)13-7-9-14(10-8-13)21-18(25)17(24)20-11-15-22-16(23-28-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEJHZBZUOAJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)acetamido)benzoate |
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